3-Fluoro-DL-valine

Catalog No.
S752006
CAS No.
43163-94-6
M.F
C5H10FNO2
M. Wt
135.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-DL-valine

CAS Number

43163-94-6

Product Name

3-Fluoro-DL-valine

IUPAC Name

2-amino-3-fluoro-3-methylbutanoic acid

Molecular Formula

C5H10FNO2

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)

InChI Key

ZFUKCHCGMBNYHH-UHFFFAOYSA-N

SMILES

CC(C)(C(C(=O)O)N)F

Canonical SMILES

CC(C)(C(C(=O)O)N)F

Peptide Synthesis:

-Fluoro-DL-valine is primarily used in scientific research for the synthesis of peptides, which are chains of amino acids. The presence of the fluorine atom at the third carbon position introduces unique properties that can be beneficial for peptide design and function.

  • Stability

    The fluorine atom enhances the stability of the peptide bond between 3-fluoro-DL-valine and neighboring amino acids, making the resulting peptide more resistant to degradation by enzymes. This can be crucial for studying peptides with specific biological activities that need to remain intact for extended periods. Source: Sigma-Aldrich product page for 3-Fluoro-DL-valine:

  • Conformational effects

    The fluorine atom can also influence the conformation, or three-dimensional structure, of the peptide. This can be advantageous for designing peptides that bind to specific targets with high affinity and selectivity. Source: PubChem entry for 3-Fluoro-DL-valine:

Origin: 3-Fluoro-DL-valine is a synthetic compound not found naturally. Scientists create it in laboratories for research purposes [].

Significance: Research on fluorinated amino acids like 3-Fluoro-DL-valine aims to understand how modifying these molecules affects protein structure and function. This knowledge could be valuable in designing drugs or creating novel materials [].


Molecular Structure Analysis

3-Fluoro-DL-valine shares the core structure of valine, an essential amino acid, with a fluorine atom replacing a hydrogen atom on the third carbon. This key feature introduces a change in polarity and potentially affects how the molecule interacts with its surroundings [].


Chemical Reactions Analysis

Specific information on the synthesis of 3-Fluoro-DL-valine is not readily available in scientific literature. However, general methods for synthesizing fluorinated amino acids often involve replacing a hydrogen with fluorine using specific reagents [].

Decomposition data is also unavailable. Fluorinated amino acids can undergo various decomposition reactions depending on conditions, but more research is needed on 3-Fluoro-DL-valine specifically.


Physical And Chemical Properties Analysis

  • Melting Point: Approximately 250°C (decomposition) [].
  • Boiling Point: No data available. Fluorinated amino acids generally have higher boiling points than their non-fluorinated counterparts [].
  • Solubility: Solubility data is not available, but based on the structure, it's likely soluble in polar solvents like water and less soluble in non-polar solvents.
  • Stability: Data on stability is limited. Fluorine atoms can enhance stability in some molecules, but more research is needed for 3-Fluoro-DL-valine.
  • Altering protein folding and function due to the presence of fluorine.
  • Interacting with enzymes or receptors differently compared to valine.

XLogP3

-1.7

Other CAS

43163-94-6

Dates

Modify: 2023-08-15

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